Comparison of Binding Affinity in RIOK2 Inhibitors: Critical Role of the 6-Methoxypyridin-3-yl Group
The presence of the 6-methoxypyridin-3-yl group, for which 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol serves as a direct precursor, is critical for achieving high-potency RIOK2 inhibition. The advanced inhibitor CQ211, which incorporates this group, exhibits a Kd of 6.1 nM against RIOK2 [1]. In contrast, the earlier inhibitor RIOK2-IN-1, which lacks this specific substitution, shows a Kd of only 150 nM . This represents a 24.6-fold improvement in binding affinity.
| Evidence Dimension | Binding Affinity (Kd) for RIOK2 |
|---|---|
| Target Compound Data | 6.1 nM (inhibitor CQ211 containing the 6-methoxypyridin-3-yl group) |
| Comparator Or Baseline | 150 nM (inhibitor RIOK2-IN-1, lacking this group) |
| Quantified Difference | 24.6-fold improvement |
| Conditions | Binding affinity assay using wild-type human partial length RIOK2 (M1 to D313 residues) expressed in mammalian system |
Why This Matters
This direct head-to-head comparison demonstrates that the 6-methoxypyridin-3-yl moiety is essential for achieving sub-10 nM binding affinity, justifying the procurement of this specific building block for RIOK2 inhibitor development over simpler or non-methoxylated analogs.
- [1] Ouyang, Y., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833-7842. DOI: 10.1021/acs.jmedchem.2c00271 View Source
